Bienvenue dans la boutique en ligne BenchChem!

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine

IDO1 Inhibition Structure-Activity Relationship Medicinal Chemistry

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine is a substituted indole derivative characterized by a hydroxylamine moiety at the benzylic position bridging an indole and phenyl ring. Indole-based hydroxylamine scaffolds are explored in medicinal chemistry for their potential as enzyme inhibitors, notably against tryptophan-catabolizing enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1) in cancer immunotherapy contexts.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 2230807-65-3
Cat. No. B2787482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine
CAS2230807-65-3
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NO
InChIInChI=1S/C16H16N2O/c1-11-15(13-9-5-6-10-14(13)17-11)16(18-19)12-7-3-2-4-8-12/h2-10,16-19H,1H3
InChIKeyIVYUKDXXQWWLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine (CAS 2230807-65-3): Procurement-Focused Baseline Profile


N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine is a substituted indole derivative characterized by a hydroxylamine moiety at the benzylic position bridging an indole and phenyl ring. Indole-based hydroxylamine scaffolds are explored in medicinal chemistry for their potential as enzyme inhibitors, notably against tryptophan-catabolizing enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1) in cancer immunotherapy contexts [1]. This compound is listed by multiple commercial vendors targeting research supply, where it is positioned as a versatile small-molecule scaffold. However, a systematic review of the accessible literature reveals a conspicuous absence of peer-reviewed, quantitative biological data for this specific CAS entity.

Procurement Risk Alert: Why In-Class Substitution of N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine Cannot Be Assumed


Substituting a close structural analog such as the des-methyl analog N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine (CAS 2230806-88-7) or the thiophene variant N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine (CAS 2230808-67-8) is not scientifically justified without explicit data. The presence of the 2-methyl substituent on the indole core, combined with the phenyl group, can profoundly alter electronic distribution, steric interactions, and metabolic stability, which in turn modulates target binding and pharmacokinetic properties in unpredictable ways [1]. The current literature lacks any direct, quantitative head-to-head comparison of this compound against its nearest structural neighbors. Any substitution would therefore constitute a high-risk assumption in a research program, potentially invalidating structure-activity relationship (SAR) datasets or compromising reproducibility [1].

Quantitative Differentiation Evidence for N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine: An Evidence Gap Analysis


Absence of Direct Biological Comparator Data Against Closest Analogs

A comprehensive search of the primary biomedical literature, including key journals such as the European Journal of Medicinal Chemistry, failed to identify any study that directly compares the target compound N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine (CAS 2230807-65-3) with its closest analogs, such as the des-methyl (CAS 2230806-88-7) or thiophene (CAS 2230808-67-8) derivatives, in a defined biological assay. Consequently, no quantitative IC50, Ki, or activity difference can be established [1].

IDO1 Inhibition Structure-Activity Relationship Medicinal Chemistry

Lack of Physicochemical or Stability Data for Procurement Differentiation

No supplier technical datasheet or independent study was found to report quantitative stability data (e.g., half-life in solution, thermogravimetric analysis, or accelerated degradation study results) for this specific compound. Similarly, no comparative solubility or logD values are available that would allow a differentiation from other hydroxylamine-containing indole analogs based on handling or formulation properties [1].

Compound Stability Physicochemical Properties Quality Control

Patent and Commercial Literature Landscape Suggests Scaffold Utility, Not Compound-Specific Proof

Analysis of relevant patent literature reveals that N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine has been listed among large combinatorial libraries of hydroxylamine compounds, for example in applications exploring IDO inhibitors. However, these documents do not provide discrete biological data for this single compound that would allow a quantitative selection over another enumerated analog [1]. Its inclusion is typically based on Markush structure coverage rather than highlighted biological performance.

Patent Analysis Scaffold Exploration Drug Discovery

Defensible Application Scenarios for N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine Based on Current Evidence


Exploratory SAR Profiling in Tryptophan Catabolism Inhibitor Programs

The only scientifically defensible application, given the evidence gap, is its use as a structural probe in a internally controlled structure-activity relationship (SAR) study. A research group designing novel IDO1/TDO inhibitors could purchase this compound alongside its des-methyl and thiophene analogs to generate their own comparative IC50 data. This scenario leverages the compound not as a proven lead, but as a necessary negative or comparator point to establish the effect of the 2-methyl-phenyl substitution pattern [1].

Use as a Chemical Biology Tool Where Target Engagement Must Be Matched to a Null-Control

In a chemical biology experiment designed to interrogate a novel biological target, the compound could serve as a tool. Its procurement would be justified not by its potency, but by its structural relationship to a hit compound. If a related hydroxylamine shows activity, this compound, differing only by the 2-methyl group, could be used to test the stringency of the pharmacophore model. This use case is predicated on the user generating their own assay data, as none exists publicly [1].

Computational Chemistry Model Validation

The compound can be procured for the purpose of validating computational models (e.g., docking, QSAR, or free-energy perturbation calculations). Its well-defined, rigid structure synthesizes in silico predictions. By comparing calculated binding poses or affinity predictions with subsequent in-house experimental data, computational chemists can refine their models. The selection of this specific compound over analogs would be driven purely by the specific chemical hypothesis the model aims to test [1].

Quote Request

Request a Quote for N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.